5-Methyl-2-hepten-4-one
Overview
Description
5-Methyl-2-hepten-4-one: Filbertone , is a naturally occurring compound found in hazelnuts. It is characterized by its sweet, nutty, and slightly roasted aroma, which is reminiscent of hazelnuts. This compound is widely used in the food industry as a flavoring agent to simulate hazelnut flavor in various food products, including chocolate .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One method for preparing 5-Methyl-2-hepten-4-one involves the reaction of acetoacetate with 2-methylbutyryl chloride to obtain an intermediate, which is then condensed with acetaldehyde to produce the final product .
- Another method involves the Grignard reaction of 2-butyl magnesium chloride with crotonaldehyde, followed by oxidation .
Industrial Production Methods:
- The industrial production of this compound typically involves the use of commercially available raw materials such as acetoacetate, 2-methylbutyryl chloride, and acetaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-hepten-4-one can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
- 5-Methyl-2-hepten-4-one is used as a flavoring agent in the food industry to simulate hazelnut flavor .
- It is also used in the synthesis of other organic compounds and as a reagent in various chemical reactions .
Biology and Medicine:
- Research has shown that this compound has preventive effects against hypothalamic inflammation, obesity, and adiposity in vitro and in vivo .
- It regulates thermogenesis and lipid metabolism in skeletal muscle, making it a potential therapeutic agent for metabolic disorders .
Industry:
Mechanism of Action
The mechanism of action of 5-Methyl-2-hepten-4-one involves its role as a proton donor, enabling reactions with a wide range of compounds . In biological systems, it regulates thermogenesis and lipid metabolism by upregulating the expression of thermogenic genes such as uncoupling protein 1 (Ucp1) and peroxisome proliferator-activated receptor alpha (Ppara) . This regulation helps in reducing intracellular lipid accumulation and improving energy balance in skeletal muscle .
Comparison with Similar Compounds
6-Methyl-5-hepten-2-one: Another compound with a similar structure and aroma profile.
2-Hepten-4-one: A compound with a similar structure but different functional groups.
Uniqueness:
- 5-Methyl-2-hepten-4-one is unique due to its specific aroma profile, which is highly characteristic of hazelnuts. This makes it particularly valuable in the food and fragrance industries for simulating hazelnut flavor and aroma .
Properties
IUPAC Name |
(E)-5-methylhept-2-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJWAURHQDJJAC-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017670 | |
Record name | (E)-5-Methyl-2-hepten-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; hazelnut, metallic, buttey odour | |
Record name | 5-Methyl-2-hepten-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 5-Methyl-2-hepten-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.852 | |
Record name | 5-Methyl-2-hepten-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
102322-83-8, 81925-81-7 | |
Record name | (E)-5-Methyl-2-hepten-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102322-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-5-Methyl-2-hepten-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102322838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hepten-4-one, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-5-Methyl-2-hepten-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hepten-4-one, 5-methyl-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hepten-4-one, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-HEPTEN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K2S58736F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the enantiomeric composition of 5-methyl-2-hepten-4-one in hazelnuts?
A: [, ] The enantiomeric ratio of this compound, particularly the excess of the (S)-enantiomer, can be used to authenticate the origin of hazelnuts and potentially assess their quality. This is because different cultivars and geographical origins exhibit varying enantiomeric distributions, which impact the sensory profile of the hazelnuts.
Q2: How do extraction conditions influence the enantiomeric excess of this compound in hazelnuts?
A: [] Mild extraction conditions generally yield this compound with a higher enantiomeric excess compared to harsher extraction methods. This suggests that the matrix and extraction process can influence the enantiomeric composition of this compound.
Q3: How does roasting impact the levels of this compound enantiomers?
A: [] Roasting increases the amount of both (R)- and (S)-enantiomers of this compound. Interestingly, Italian hazelnut samples showed a more pronounced increase in the (R)-enantiomer, potentially contributing to their desirable aroma and flavor characteristics.
Q4: What analytical techniques are employed to study this compound in hazelnuts?
A: [, ] Several techniques are used to analyze this compound:
- Headspace solid-phase microextraction (HS-SPME): This technique isolates volatile compounds, including this compound, from the hazelnut matrix [].
- Enantioselective gas chromatography–mass spectrometry (GC-MS): This method separates and quantifies the individual enantiomers of this compound [].
- Multidimensional gas chromatography with flame ionization detection (MDGC-FID): This sensitive technique provides detailed information about the volatile profile, including this compound, in complex samples [].
- Gas chromatography/mass spectrometry in the selected ion monitoring mode (GC/MS-SIM): This method allows for the targeted analysis and quantification of specific ions, enhancing the sensitivity and selectivity for detecting this compound [].
Q5: What are the different synthetic methods for producing this compound?
A: [, ] Two main synthetic routes exist:
- Grignard reaction followed by oxidation and isomerization: This method uses 2-methyl-butyraldehyde and magnesium allyl bromide to create the intermediate 5-methyl-1-hepten-4-alcohol, which is then oxidized and isomerized to yield this compound [].
- Condensation reaction: A more environmentally friendly approach involves reacting acetoacetate with 2-methylbutyryl chloride to form 2-methylbutyryl acetate, followed by condensation with acetaldehyde to produce this compound [].
Q6: What are the safety considerations regarding this compound?
A: [] The Research Institute for Fragrance Materials (RIFM) has assessed the safety of this compound as a fragrance ingredient. While specific details about the assessment are not provided, this highlights the importance of evaluating the safety profile of this compound for its various applications.
Q7: How is this compound used in the flavor and fragrance industry?
A: [] this compound is a valuable odorant and flavoring agent, particularly in creating nutty aromas and flavors. It finds applications in various products, including perfumes, cosmetics, and food items.
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